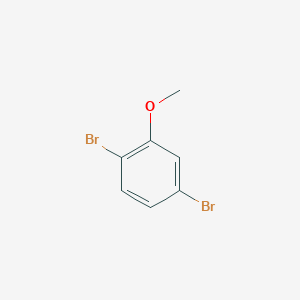

2,5-Dibromoanisole

Description

Contextualization within Anisole (B1667542) Derivatives Research

Anisole and its derivatives are fundamental building blocks in organic chemistry. google.com The methoxy (B1213986) group of the parent anisole is an activating, ortho-para directing group in electrophilic aromatic substitution, which often leads to the formation of multiple brominated isomers during synthesis. google.com Research into anisole derivatives frequently involves investigating how different substituents influence the molecule's electronic properties, reactivity, and spatial conformation. cdnsciencepub.comresearchgate.net Studies on compounds like 2,4-dibromoanisole (B1585499) have utilized Nuclear Magnetic Resonance (NMR) spectroscopy to analyze long-range spin-spin coupling, providing insights into the torsional angles and conformational preferences of the methoxy group. cdnsciencepub.com

Significance of Dibrominated Anisoles in Synthetic Chemistry

Aryl bromides, including dibrominated structures, are highly valuable intermediates in the synthesis of agrochemicals, pharmaceuticals, and advanced organic materials. csic.es The carbon-bromine bonds serve as reactive handles for a wide array of chemical transformations.

Dibrominated monomers are particularly crucial in the construction of semiconducting polymers used in organic light-emitting diodes (OLEDs) and organic solar cells through cross-coupling reactions like the Suzuki and Stille reactions. ossila.com The presence of two bromine atoms allows for the step-wise or simultaneous formation of new carbon-carbon or carbon-heteroatom bonds, enabling the assembly of complex molecular architectures. For instance, the isomer 2,4-dibromoanisole has been successfully used as a substrate in palladium-catalyzed multifold carbon-sulfur cross-coupling reactions to create polysulfide compounds. nih.gov Furthermore, 2,5-dibromophenol (B1293422), which can be synthesized from 2,5-dibromoanisole, is a key intermediate for potential new liquid crystal structures and for pharmaceutical compounds designed as 5-HT6 receptor modulators. google.comchemicalbook.com

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a synthetic intermediate. made-in-china.comanstarmaterial.com A significant application is its conversion to 2,5-dibromophenol, a precursor for various bioactive molecules. google.comchemicalbook.com While direct research on the environmental fate of this compound is limited, studies on its isomer, 2,4-dibromoanisole, have identified it as a compound subject to long-range atmospheric transport, suggesting a potential area of investigation for related isomers. researchgate.netrsc.org In the realm of materials science, other dibromoanisole isomers, such as 3,5-dibromoanisole (B46405), have been explored as functional additives to improve the efficiency of organic solar cells, indicating a possible application space for this compound. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dibromo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGNTPRGNRICPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539376 | |

| Record name | 1,4-Dibromo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95970-08-4 | |

| Record name | 1,4-Dibromo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromo-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,5 Dibromoanisole

Advanced Synthetic Routes to 2,5-Dibromoanisole

Synthesis from 2,5-Dibromophenol (B1293422) via Methylation

A primary and efficient method for the preparation of this compound involves the methylation of 2,5-dibromophenol. This reaction is a classic example of Williamson ether synthesis. Typically, a methylating agent such as dimethyl sulfate (B86663) or methyl iodide is reacted with 2,5-dibromophenol in the presence of a base. vaia.com The base, commonly sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion which then attacks the methylating agent. vaia.com The use of polar aprotic solvents like dimethylformamide (DMF) can facilitate this reaction by increasing the nucleophilicity of the phenoxide. vaia.com This method is advantageous due to the ready availability of the starting phenol (B47542) and generally high yields. For instance, methylation of various brominated phenols has been shown to proceed efficiently under these conditions. vaia.com

A patent describes an industrialized process for preparing 2,5-dibromophenol starting from 2-amino-5-nitroanisole, which then undergoes a four-step reaction sequence involving diazotization, reduction, bromination, and demethylation to yield the target phenol with a purity of 97.5%. google.com This 2,5-dibromophenol can then be methylated to produce this compound.

| Starting Material | Reagents | Product | Yield | Reference |

| 2,5-Dibromophenol | Dimethyl sulfate, NaOH | This compound | High | vaia.com |

| 2,5-Dibromophenol | Methyl iodide, K2CO3 | This compound | High | smolecule.com |

Targeted Bromination of Anisole (B1667542) Derivatives

Direct bromination of anisole is another route to obtain dibrominated products. Anisole's methoxy (B1213986) group is an activating ortho-, para-director, making the aromatic ring highly susceptible to electrophilic substitution. vaia.comstackexchange.com The reaction of anisole with bromine can lead to a mixture of products, including 2-bromoanisole (B166433), 4-bromoanisole (B123540), and 2,4-dibromoanisole (B1585499). stackexchange.comgla.ac.uk Achieving selectivity for this compound through direct bromination of anisole is challenging due to the directing effects of the methoxy group.

However, targeted bromination can be achieved by starting with an appropriately substituted anisole derivative. For example, the monobromination of p-bromoanisole, where the para position is already occupied by a bromine atom, will direct the incoming bromine to the ortho position relative to the activating methoxy group, yielding 2,4-dibromoanisole. vaia.com While not directly producing the 2,5-isomer, this illustrates the principle of using substituted anisoles to control regioselectivity.

An efficient and environmentally friendly method for the bromination of various aromatic compounds, including anisole, utilizes an aqueous I2O5-KBr system at room temperature. researchgate.net This method produced 2,4-dibromoanisole from anisole in 72% yield. researchgate.net

Regioselective Synthesis Approaches

Regioselective synthesis is crucial for obtaining the specific 2,5-dibromo isomer. One strategy involves starting with a precursor that directs bromination to the desired positions. For instance, the synthesis of 3,5-dibromoanisole (B46405) can be achieved, and this isomer has been used as a starting material in multi-step syntheses. nih.govacs.org

Palladium-catalyzed cross-coupling reactions offer a modern approach to regioselective synthesis. For example, a Pd-catalyzed multifold carbon-sulfur cross-coupling reaction has been developed using indium tri(organothiolates) with polybrominated aromatic compounds, including 2,4-dibromoanisole, to produce disulfides. acs.org While this demonstrates the reactivity of dibromoanisoles, similar strategies could potentially be adapted for their synthesis.

The development of regioselective methods for the synthesis of substituted aromatic compounds is an active area of research. d-nb.inforsc.orgrsc.orgbeilstein-journals.org These often involve the use of specific catalysts or directing groups to control the position of incoming substituents. nsf.gov For example, the long-range acidifying effect of bromine has been noted in the deprotonative metalation of aromatic compounds, influencing regioselectivity. researchgate.net

Mechanistic Investigations of this compound Formation

Theoretical and Computational Analyses of Reaction Mechanisms (e.g., DFT Studies)

Density Functional Theory (DFT) calculations have become a powerful tool for investigating reaction mechanisms in organic chemistry. nsf.gov For the bromination of anisole, DFT studies have elucidated a complex stepwise mechanism. sci-hub.secsic.es These calculations show that the reaction proceeds through the formation of a Wheland intermediate (also known as an arenium ion), a resonance-stabilized carbocation. gla.ac.uksci-hub.st

A study on the direct bromination of anisole with two equivalents of Br2 to yield 2,4-dibromoanisole revealed a mechanism involving two consecutive addition-elimination processes at the para and ortho positions. sci-hub.secsic.es The methoxy group's electron-donating nature activates the ring towards electrophilic attack and stabilizes the carbocation intermediate. sci-hub.se

DFT calculations can also predict the regioselectivity of such reactions. nsf.gov The relative energies of the transition states leading to different isomers can be calculated, providing insight into which product is kinetically favored. For anisole bromination, the para-substituted product is generally favored initially, followed by substitution at an ortho position. sci-hub.se

| Computational Method | System Studied | Key Finding | Reference |

| DFT (B3LYP) | Bromination of anisole | Stepwise mechanism via Wheland intermediate | sci-hub.secsic.es |

| DFT | Arene C-H amination | Charge-controlled regioselectivity model | nsf.gov |

Spectroscopic Elucidation of Reaction Intermediates

The direct observation of reaction intermediates is often challenging due to their transient nature. However, spectroscopic techniques can provide valuable information. NMR spectroscopy is a key tool for characterizing the final products and can sometimes be used to detect stable intermediates or byproducts. gla.ac.uk For example, in the bromination of anisole, ¹H NMR can distinguish between the different isomers formed. gla.ac.uk

In a study of bioaccumulated methoxylated polybrominated diphenyl ethers, NMR (¹H, ¹H-¹H COSY, and ¹H-¹³C HETCOR) and high-resolution mass spectrometry were used to definitively identify the structures of compounds like 2-(2',4'-dibromophenoxy)-3,5-dibromoanisole. researchgate.net While this study focused on characterization rather than synthesis, it highlights the power of modern spectroscopic methods in unambiguously determining the substitution pattern on the anisole ring.

Kinetic studies, often employing spectroscopic monitoring of reactant and product concentrations, can also shed light on reaction mechanisms. For instance, a kinetic study of the iodine-catalyzed bromination of para-chloroanisole with N-Bromosuccinimide (NBS) revealed a significant induction period, suggesting the in-situ formation of the actual catalytic species, IBr. sci-hub.st Such studies, combining kinetics with spectroscopic analysis, are crucial for a complete mechanistic understanding.

Chemical Reactivity and Transformation Studies of 2,5 Dibromoanisole

Cross-Coupling Reactions Involving 2,5-Dibromoanisole

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions provide a powerful platform for sequential or dual functionalization, opening pathways to a diverse array of substituted aromatic compounds. Both palladium and nickel are prominent catalysts for these transformations.

Palladium-Catalyzed Coupling Reactions

Palladium complexes are the most extensively studied catalysts for cross-coupling reactions involving aryl halides. mdpi.com The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The reactivity of the two bromine atoms in this compound can be selectively controlled under specific conditions, allowing for stepwise functionalization.

The Suzuki-Miyaura reaction is one of the most versatile and widely used palladium-catalyzed cross-coupling methods for forming C-C bonds. nih.gov It involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. scielo.org.mx

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in primary literature, the reaction of structurally similar substrates like 2,5-dibromothiophene (B18171) provides a clear precedent. Research on the double Suzuki-Miyaura coupling of 2,5-dibromothiophene to synthesize 2,5-diisopropenylthiophene demonstrates the viability of this transformation on related di-bromoheterocycles and aromatics. nih.gov The conditions employed in such reactions are representative of those that would be applied to this compound.

| Parameter | Condition |

| Substrate | 2,5-Dibromothiophene |

| Reagent | 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (1.5 eq.) |

| Catalyst | Pd(PPh₃)₄ (1.5 mol%) |

| Base | K₃PO₄ (4 eq.) |

| Solvent | 1,4-Dioxane/H₂O (2:1) |

| Temperature | 90 °C |

| Yield | 80% nih.gov |

| Table 1: Representative Suzuki-Miyaura reaction conditions based on the coupling of 2,5-dibromothiophene. nih.gov |

The Negishi coupling is a powerful C-C bond-forming reaction that couples organic halides with organozinc compounds, catalyzed by either nickel or palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc reagents, which are generally more reactive than their organoboron counterparts. wikipedia.org This allows the reaction to proceed under mild conditions and enables the coupling of a wide variety of substrates, including those that are challenging for other methods. beilstein-journals.org

The reaction is applicable to a broad scope of aryl bromides. organic-chemistry.org While specific examples using this compound as the substrate are not prominently featured in available research, the general methodology is well-established. The synthesis of complex α-heteroaryl-α-amino acids, for instance, utilizes a Negishi coupling between various heteroaryl halides and a zinc-based Reformatsky reagent, showcasing the reaction's utility and typical conditions. beilstein-journals.org

| Parameter | Condition |

| Substrate | 2-Chlorothiazole |

| Reagent | Ethyl 2-bromo-2-(trimethylsilyl)acetate-derived zinc reagent |

| Catalyst | Pd(dba)₂ |

| Ligand | X-Phos |

| Solvent | N/A (Batch reaction) |

| Temperature | Ambient with blue light irradiation |

| Yield | 44% beilstein-journals.org |

| Table 2: Representative Negishi reaction conditions for the coupling of a heteroaryl halide. beilstein-journals.org |

The Sonogashira coupling is the most widely utilized method for forming C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction generally proceeds under mild conditions, often at room temperature, making it compatible with a wide range of sensitive functional groups. wikipedia.org

This methodology is broadly applicable to aryl bromides and iodides. Research into developing more sustainable protocols has shown that the reaction can be carried out efficiently in alternative solvents like γ-valerolactone-based ionic liquids, sometimes eliminating the need for a copper co-catalyst or an external base. beilstein-journals.org

| Parameter | Condition |

| Substrate | Iodobenzene |

| Reagent | Phenylacetylene (1.5 eq.) |

| Catalyst | PdCl₂(PPh₃)₂ (0.5 mol%) |

| Solvent | [TBP][4EtOV] (ionic liquid) |

| Temperature | 55 °C |

| Yield | 92% beilstein-journals.org |

| Table 3: Representative Sonogashira reaction conditions for the coupling of an aryl iodide. beilstein-journals.org |

Beyond the classic named cross-coupling reactions, this compound is a suitable substrate for other palladium-catalyzed transformations. These include direct C-H arylations and alkenylations (such as the Heck reaction). In a direct arylation, one of the C-Br bonds would react with an arene that undergoes C-H activation, a process that is often promoted by an acid or specific ligand. mdpi.com

The Heck reaction, or alkenylation, involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction has been studied with various polyhaloarenes, demonstrating that selective reaction at different halogen sites is possible. sci-hub.box For a substrate like this compound, the electronic and steric environment of the two bromine atoms would influence which position reacts preferentially. Studies on polyiodoarenes show that alkenylation can proceed at multiple sites, though yields may be impacted by steric hindrance. sci-hub.box

| Parameter | Condition |

| Reaction Type | Alkenylation (Heck Reaction) |

| Substrate | 5-Bromo-2,4-diiodotoluene |

| Reagent | Methyl acrylate |

| Catalyst | Palladium(II) acetate |

| Base | Triethylamine |

| Temperature | 100 °C |

| Yield | 46% (of the di-alkenylated product at the iodo positions) sci-hub.box |

| Table 4: Example of a palladium-catalyzed alkenylation of a polyhaloarene. sci-hub.box |

Sonogashira Coupling Reactions

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a cost-effective and highly effective alternative to palladium for a variety of cross-coupling reactions. wikipedia.org Nickel can catalyze the coupling of aryl halides, including bromides and even the less reactive chlorides, with a range of coupling partners such as organoboron nih.govbeilstein-journals.org, organozinc wikipedia.org, and Grignard reagents.

The Suzuki-Miyaura type coupling, in particular, can be efficiently performed using nickel catalysts. These reactions often proceed under mild conditions and demonstrate broad applicability for the synthesis of biaryls and heterobiaryls from readily available starting materials. nih.gov Research on the nickel-catalyzed coupling of bromothiophenes with arylboronic acids highlights the high yields achievable with this methodology, providing a strong basis for its application to substrates like this compound. rasayanjournal.co.in

| Parameter | Condition |

| Substrate | 2-Bromothiophene |

| Reagent | 4-Methoxyphenylboronic acid |

| Catalyst | NiCl₂(dppp) (5 mol%) |

| Base | K₂CO₃ |

| Solvent | Deep Eutectic Solvent (DES) |

| Temperature | 60 °C |

| Yield | 96% rasayanjournal.co.in |

| Table 5: Representative conditions for a Nickel-catalyzed Suzuki-Miyaura coupling reaction. rasayanjournal.co.in |

Ligand Effects in Catalytic Reactions (e.g., Xantphos)

The efficiency and outcome of palladium-catalyzed reactions involving aryl halides are often profoundly influenced by the choice of phosphine (B1218219) ligand. Xantphos, a bulky diphosphine ligand, is frequently employed to enhance the stability and reactivity of the palladium catalyst. mdpi.com

In palladium-catalyzed cross-coupling reactions, ligands like Xantphos play a crucial role. For instance, in the carbonylation of iodobenzene, the [PdCl2(Xantphos)] complex has demonstrated high catalytic activity. mdpi.com The addition of free Xantphos ligand can sometimes have a negative effect on the turnover frequency (TOF), possibly due to the formation of more stable, and thus less active, tetra-coordinated palladium species. mdpi.com However, the inherent properties of the Xantphos ligand generally support the stability of both Pd(0) and Pd(II) species within the catalytic cycle. mdpi.com

The electronic properties of Xantphos-based ligands can be fine-tuned by introducing substituents on the phosphine groups, which in turn affects the conversion and product yields in reactions. For example, in the palladium-catalyzed arylation of ureas, using a Xantphos ligand with electron-withdrawing groups, such as 3,5-(CF3)2Xantphos, can lead to higher conversion rates and suppressed formation of by-products compared to the unsubstituted Xantphos or electron-donating variants like p-MeOXantphos. researchgate.net

Table 1: Effect of Xantphos-based Ligands on the Pd-catalyzed Reaction of Urea with p-Bromotoluene researchgate.net

| Run No. | Ligand | Pd (mol %) | Time (h) | Conversion (%) | Yield of N,N'-di-p-tolylurea (%) |

| 1 | p-MeOXantphos | 4 | 24 | 47 | 8 |

| 2 | Xantphos | 4 | 20 | 62 | 7 |

| 3 | 3,5-(CF3)2Xantphos | 4 | 2.5 | 100 | 62 |

Reaction conditions: Pd2(dba)3·CHCl3 as catalyst precursor, Cs2CO3 as base, dioxane as solvent, 100°C.

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. wikipedia.org This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group. wikipedia.orgpressbooks.pub The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups help to stabilize the negative charge of the intermediate. wikipedia.orgpressbooks.pub

In the case of this compound, the methoxy (B1213986) group (-OCH3) is an activating group for electrophilic substitution but a deactivating group for nucleophilic substitution due to its electron-donating nature. iscnagpur.ac.in The bromine atoms are the leaving groups. Without strong activation from electron-withdrawing groups, SNAr reactions on this compound require harsh conditions. Under forcing conditions, such as high temperatures and strong nucleophiles, substitution can occur. pressbooks.pub

Another pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. pressbooks.pubiscnagpur.ac.in This mechanism is favored with very strong bases like sodium amide (NaNH2). pressbooks.pubpsgcas.ac.in For this compound, treatment with a strong base could potentially lead to the formation of a bromo-methoxy-benzyne intermediate, which would then be attacked by a nucleophile.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity (the position of substitution) are dictated by the substituents already present on the ring. wikipedia.org Substituents are classified as either activating (rate-increasing) or deactivating (rate-decreasing), and as ortho-, para-, or meta-directing. wikipedia.orglibretexts.org

In this compound, we have three substituents to consider:

Methoxy group (-OCH3): This is a strongly activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance. libretexts.org

Bromine atoms (-Br): Halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directing because of their ability to donate electron density through resonance. libretexts.org

Other Functionalization Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. numberanalytics.com It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. baranlab.orguwindsor.ca The DMG, typically a heteroatom-containing functional group, coordinates to the lithium base, directing the deprotonation to the adjacent ortho position. baranlab.orgharvard.edu

The methoxy group (-OCH3) in this compound is a well-known DMG. harvard.edu Therefore, treatment of this compound with a strong base like n-butyllithium (n-BuLi) is expected to result in lithiation (replacement of a hydrogen with lithium) at one of the positions ortho to the methoxy group. The two ortho positions are C2 and C6. Since the C2 position is already substituted with a bromine atom, the DoM reaction will selectively occur at the C6 position.

The resulting aryllithium species is a versatile intermediate that can be reacted with a wide range of electrophiles to introduce various functional groups at the C6 position.

General Scheme for Directed Ortho Metalation of this compound

This is a simplified representation. The reaction is typically carried out in a solvent like THF at low temperatures (e.g., -78 °C). numberanalytics.com

Selective dehalogenation, particularly the removal of one halogen atom from a polyhalogenated compound, can be a synthetic challenge. basicmedicalkey.com Various methods have been developed for the dehalogenation of aryl halides, including catalytic hydrogenation and reductions using metal hydrides or organometallic reagents. organic-chemistry.org

Studies on the dehalogenation of dihaloanisoles have shown that achieving high selectivity can be difficult. For instance, the reaction of 2,4-dibromoanisole (B1585499) with a zirconocene (B1252598) catalyst system (n-BuMgCl/cat.Cp2ZrCl2) did not exhibit high selectivity, yielding a mixture of 4-bromoanisole (B123540) (72%) and 2-bromoanisole (B166433) (22%). oup.com While this specific study did not use this compound, it highlights the potential for obtaining mixtures of monobrominated products. The relative reactivity of the C-Br bonds at the C2 and C5 positions in this compound towards a given reducing agent would determine the product distribution.

Photocatalytic methods using organic dyes or semiconductor nanoparticles have also emerged as powerful tools for dehalogenation under mild conditions. beilstein-journals.orgresearchgate.net These methods often operate via radical intermediates and can sometimes offer different selectivity profiles compared to traditional metal-catalyzed reductions. beilstein-journals.org For example, selective deiodination in the presence of a chloro substituent has been demonstrated using specific reductants. beilstein-journals.org This suggests that selective monodebromination of this compound might be achievable with the appropriate choice of catalyst and reaction conditions.

Applications of 2,5 Dibromoanisole in Organic Synthesis and Medicinal Chemistry

2,5-Dibromoanisole as a Building Block for Complex Molecules

The strategic placement of two bromine atoms on the anisole (B1667542) ring makes this compound a versatile precursor for the synthesis of more complex molecules. The differential reactivity of the bromine atoms can be exploited to introduce various substituents in a controlled manner, leading to a diverse range of molecular scaffolds.

Synthesis of Substituted Aryl Ethers and Biaryls

This compound is a key substrate for the synthesis of substituted aryl ethers and biaryls, which are important structural motifs in many biologically active compounds and functional materials. rsc.org The presence of two bromine atoms allows for stepwise or simultaneous coupling reactions to introduce new aryl or alkoxy groups.

One of the primary methods for the synthesis of aryl ethers from this compound is the Ullmann condensation. wikipedia.orgnih.gov This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or a phenol (B47542). wikipedia.orgarkat-usa.orgumich.eduorganic-chemistry.org In the case of this compound, one or both bromine atoms can be substituted by an alkoxy or aryloxy group, leading to the formation of mono- or di-substituted aryl ethers. The reaction conditions, such as the nature of the copper catalyst, the base, and the solvent, can be tuned to control the selectivity of the reaction. arkat-usa.orgumich.edu

For the synthesis of biaryls, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method. rsc.orgnih.govresearchgate.netorganic-chemistry.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. rsc.orgnih.gov this compound can undergo sequential Suzuki-Miyaura couplings. The first coupling can occur selectively at one of the bromine positions, leaving the second bromine atom available for a subsequent, different coupling reaction. This stepwise approach allows for the construction of unsymmetrical biaryls with high precision. nih.gov The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivities in these transformations. researchgate.net

Table 1: Key Coupling Reactions Utilizing this compound

| Reaction Name | Type of Bond Formed | Key Reagents | Product Class |

|---|---|---|---|

| Ullmann Condensation | C-O (Aryl Ether) | Copper catalyst, Base, Alcohol/Phenol | Substituted Aryl Ethers |

Precursor for Heterocyclic Compound Synthesis (e.g., Thiophenes, Oxadiazoles)

The dibromo-functionality of this compound also makes it a valuable starting point for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.

Thiophenes: Substituted thiophenes are a class of sulfur-containing heterocyclic compounds with diverse biological activities. beilstein-journals.org The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes, involving the condensation of a carbonyl compound, a cyano-ester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgumich.eduderpharmachemica.com While direct use of this compound in a classical Gewald reaction is not typical, derivatives of this compound, where the aromatic ring is further functionalized, can be envisioned as precursors for more complex thiophene-containing structures. For instance, a ketone derived from this compound could serve as the carbonyl component in a Gewald reaction. Another classical method for thiophene (B33073) synthesis is the Hantzsch thiophene synthesis, which involves the reaction of an α-haloketone with a thioamide. ksu.edu.saresearchgate.net

Oxadiazoles: 1,3,4-Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms, and their derivatives are known to exhibit a wide range of pharmacological activities. ijper.orgnih.govnih.govsioc-journal.cn The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds through the cyclization of acylhydrazides with various reagents. ijper.orgnih.govnih.govsioc-journal.cnmdpi.com A carboxylic acid derivative of this compound, for example, could be converted to the corresponding acylhydrazide. This intermediate can then be reacted with another carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov This strategy allows for the incorporation of the this compound moiety into a diverse library of oxadiazole-containing compounds. nih.gov

Integration into Polyaromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings. wikipedia.org this compound can serve as a building block for the construction of larger, more complex polyaromatic systems. The two bromine atoms provide handles for annulation reactions, where additional rings are fused onto the initial benzene (B151609) ring. For instance, through a sequence of coupling and cyclization reactions, the this compound core can be elaborated into larger fused systems. While direct examples starting from this compound are not extensively documented in the provided search results, the synthesis of a cyclophane from the related 3,5-dibromoanisole (B46405) highlights the potential of dibromoanisole isomers in constructing complex, multi-ring architectures. researchgate.net Methodologies like directed ortho-metalation (DoM) followed by cyclization are powerful strategies for building phenanthrene (B1679779) structures from biphenyl (B1667301) precursors, a strategy that could be adapted for derivatives of this compound. uis.no

Medicinal Chemistry Applications and Derivative Synthesis

The structural features of this compound make it a valuable scaffold for the synthesis of medicinally relevant molecules. Its derivatives have been explored as intermediates in the development of various therapeutic agents.

Development of Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. mdpi.com Its ability to undergo selective transformations at its two bromine positions allows for the introduction of diverse functional groups, leading to the creation of a wide array of molecular structures with potential therapeutic applications.

A significant application of this compound derivatives is in the synthesis of anti-cancer agents. The lamellarins, a class of marine alkaloids known for their potent cytotoxic activity against various cancer cell lines, are a prime example. nih.gov The synthesis of certain lamellarins, such as lamellarin L and lamellarin N, has utilized intermediates derived from dibromoanisole. nii.ac.jpmdpi.com The synthetic strategies often involve the construction of the core pyrrole (B145914) ring, with the substituted anisole moiety, derived from this compound, forming a key part of the final structure. rsc.orgresearchgate.net

Furthermore, the development of protein kinase inhibitors is a major focus in cancer therapy, as kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.govmdpi.comscienceopen.comrsc.org Derivatives of this compound can be used to synthesize compounds that act as kinase inhibitors. mdpi.com For example, the anisole moiety can be incorporated into larger heterocyclic systems designed to bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and blocking cancer cell proliferation. nih.govscienceopen.com

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 95970-08-4 | C₇H₆Br₂O |

| Anisole | 100-66-3 | C₇H₈O |

| Benzene | 71-43-2 | C₆H₆ |

| Lamellarin L | 115997-62-7 | C₃₀H₂₇NO₁₀ |

| Lamellarin N | 115997-64-9 | C₂₉H₂₅NO₁₀ |

| Naphthalene | 91-20-3 | C₁₀H₈ |

| Phenanthrene | 85-01-8 | C₁₄H₁₀ |

| Phenol | 108-95-2 | C₆H₆O |

| Phosphorus oxychloride | 10025-87-3 | POCl₃ |

| Thiophene | 110-02-1 | C₄H₄S |

| 1,3,4-Oxadiazole | 288-99-3 | C₂H₂N₂O |

Synthesis of Anti-inflammatory Agents

While direct synthesis of commercial anti-inflammatory drugs starting from this compound is not extensively documented in primary literature, the broader class of dibromoanisole isomers is recognized for its utility in this area. For instance, the related compound 2,4-dibromoanisole (B1585499) is utilized as an intermediate in the development of anti-inflammatory agents. chemimpex.comchemimpex.com The development of novel anti-inflammatory drugs often focuses on the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). frontiersin.orgnih.gov

The synthesis of such agents frequently involves building a core scaffold and then introducing various functional groups to optimize activity and selectivity. nih.gov The dibromoanisole framework is well-suited for this approach, as the bromine atoms can be replaced or used in cross-coupling reactions to construct more complex diaryl or heterocyclic systems characteristic of many modern anti-inflammatory drugs. nih.govrsc.org For example, research into novel anti-inflammatory agents has led to the synthesis of various heterocyclic compounds, such as dihydropyrimidine/sulphonamide hybrids and pyrrolidine-2,5-dione derivatives, which act as dual inhibitors of enzymes like mPGES-1 and 5-LOX. frontiersin.orgnih.gov The structural features of this compound make it a plausible starting point for synthetic routes targeting similar molecular frameworks.

Enzyme Inhibitor Development (e.g., DHFR Inhibitors)

This compound has been successfully employed as a key starting material in the synthesis of enzyme inhibitors targeting pathways crucial for cell proliferation, making them relevant in cancer research. A notable example is the development of inhibitors for lactate (B86563) dehydrogenase A (LDHA), an enzyme that is overexpressed in many cancer cells and plays a vital role in the Warburg effect, where cancer cells favor glycolysis for energy production even in the presence of oxygen. nih.govmdpi.comnih.gov

In one study, this compound was used to synthesize a series of symmetric molecules containing 1,4-triazole moieties. nih.gov The synthesis began by reacting this compound under Sonogashira conditions to introduce terminal alkyne groups, creating a central bis-alkyne building block. This intermediate was then coupled with various substituted azides via a "click chemistry" reaction to yield the final symmetric inhibitors. These compounds were evaluated for their ability to inhibit the LDHA isoform, with several derivatives showing potent activity. nih.gov

| Compound | Substituent (R) on Azide | IC₅₀ (µM) for LDHA Inhibition | Reference |

|---|---|---|---|

| 20a | 4-fluorophenyl | 156 | nih.gov |

| 20b | 4-(trifluoromethoxy)phenyl | 117 | nih.gov |

| 20c | 4-pyridyl | 168 | nih.gov |

| Galloflavin (B583258) (Reference) | N/A | 157 | nih.gov |

Beyond LDHA, the dibromoanisole scaffold is relevant to the development of inhibitors for other critical enzymes like Dihydrofolate Reductase (DHFR). DHFR is an essential enzyme in the biosynthesis of nucleic acids and amino acids, making it a well-established target for antibacterial, antiprotozoal, and anticancer drugs. google.comvietnamjournal.ru Propargyl-linked antifolates are a class of DHFR inhibitors that have shown significant potency. google.com Although specific examples starting from this compound are not prominent, the synthesis of potent DHFR inhibitors from the related 3,5-dibromoanisole isomer has been demonstrated, highlighting the utility of this chemical class as a core for developing such therapeutic agents. chemicalbook.com

Antiprotozoal Agents

The search for novel therapeutic agents against parasitic protozoa is a critical area of medicinal chemistry. The 3,5-dibromoanisole isomer is a known organic building block for synthesizing dicationic m-terphenyl (B1677559) and 1,3-dipyridylbenzene derivatives that exhibit antiprotozoal activity. chemicalbook.commolbase.com This establishes the dibromoanisole core as a valuable scaffold for this therapeutic area.

While direct synthesis from this compound is not explicitly detailed, research into compounds with a similar substitution pattern has yielded highly potent antiprotozoal agents. A study on diamidino 2,5-bis(aryl)thiazoles revealed exceptional activity against Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis) and Plasmodium falciparum (the deadliest species of malaria parasite). nih.gov These compounds, featuring two aryl groups attached to the 2 and 5 positions of a central thiazole (B1198619) ring, possess a substitution pattern that could potentially be achieved through synthetic routes involving 2,5-disubstituted precursors.

The biological activity of these compounds was remarkable, with several derivatives showing nanomolar potency. nih.gov

| Compound | Activity vs. P. falciparum (IC₅₀, nM) | Activity vs. T. b. rhodesiense (IC₅₀, nM) | Reference |

|---|---|---|---|

| 5a | 1.1 | 4.0 | nih.gov |

| 5b | 1.1 | 6.0 | nih.gov |

| 5d | 2.5 | 5.0 | nih.gov |

| 5e | 1.2 | 5.0 | nih.gov |

One of these diamidines, compound 5a, was able to produce cures in a mouse model of acute African trypanosomiasis, as did its amidoxime (B1450833) and N-methoxyamidine prodrugs upon oral administration. nih.gov These findings underscore the potential of molecular architectures related to this compound in developing new treatments for neglected tropical diseases.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. scirp.org The this compound scaffold provides a rigid core from which systematic modifications can be made to probe these relationships.

The study on symmetric LDHA inhibitors derived from this compound offers a clear example of SAR. nih.gov By keeping the central 1,4-bis((1,2,3-triazol-4-yl)methoxy)benzene core constant and varying the substituents on the terminal phenyl rings of the triazoles, researchers could directly observe the impact on inhibitory potency.

SAR Insights from LDHA Inhibitors:

Electron-withdrawing groups: The derivative with a 4-(trifluoromethoxy)phenyl group (compound 20b, IC₅₀ = 117 µM) was the most potent in the series, showing better inhibition than the reference compound galloflavin (IC₅₀ = 157 µM). nih.gov

Halogen substitution: The 4-fluorophenyl derivative (compound 20a, IC₅₀ = 156 µM) had activity comparable to the reference. nih.gov

Heterocyclic rings: Replacing the phenyl ring with a 4-pyridyl group (compound 20c, IC₅₀ = 168 µM) resulted in slightly weaker activity. nih.gov

This demonstrates that the electronic properties of the peripheral substituents play a significant role in the molecule's interaction with the LDHA enzyme. Further SAR studies on other classes of molecules, such as phenylahistin (B1241939) derivatives, have shown that modifications to phenyl groups (e.g., introducing 2,5-difluoro or benzophenone (B1666685) moieties) can lead to derivatives that are 5 to 10 times more potent as antimicrotubule agents. nih.gov These principles of modifying peripheral groups to enhance potency are directly applicable to derivatives of this compound.

Exploration in Agrochemicals and Specialty Chemicals

Isomers of dibromoanisole are established intermediates in the synthesis of agrochemicals, including pesticides and herbicides. chemimpex.comguidechem.comsmolecule.com The 2,6-dibromoanisole isomer, for example, is used in the synthesis of biologically active compounds for the agrochemical industry, where its mechanism may involve disrupting the nervous or reproductive systems of pests. guidechem.com Similarly, 2,4-dibromoanisole is used in creating pesticides to enhance crop protection. chemimpex.com Although specific examples for the 2,5-isomer are less common in the literature, the utility of its isomers suggests its potential in this field. Brominated aromatic compounds, in general, are of interest in agrochemical research.

In the realm of specialty chemicals, dibromoanisoles serve as building blocks for a range of materials. They have been used in the preparation of flame retardants and liquid crystals. smolecule.com Their reactivity allows for incorporation into larger molecular structures to create dyes, fragrances, and polymers with specific properties. guidechem.comsmolecule.com For instance, a natural product containing a dibromoanisole structure, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromoanisole, was isolated from a marine sponge, indicating that this structural motif exists in nature and is a target for chemical synthesis. nih.gov

Advanced Spectroscopic and Computational Characterization of 2,5 Dibromoanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2,5-dibromoanisole, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum gives information about the number, environment, and connectivity of hydrogen atoms. In a study describing the synthesis of this compound, the ¹H NMR spectrum was recorded in a DMSO-d₆ solvent on a 300 MHz spectrometer. msu.edu The spectrum displays a singlet for the methoxy (B1213986) group protons and distinct signals for the three aromatic protons, whose splitting patterns (doublet of doublets, doublet) are dictated by their coupling with neighboring protons. msu.edu

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -OCH₃ | 3.88 | Singlet (s) | N/A |

| Aromatic H | 7.09 | Doublet of doublets (dd) | 8.4, 3.9 |

| Aromatic H | 7.30 | Doublet (d) | 2.0 |

| Aromatic H | 7.52 | Doublet (d) | 8.4 |

| Data sourced from a synthesis report using a 300 MHz spectrometer in DMSO-d₆. msu.edu |

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-1 (C-OCH₃) | ~155 |

| C-2 (C-Br) | ~115 |

| C-3 | ~133 |

| C-4 | ~118 |

| C-5 (C-Br) | ~114 |

| C-6 | ~119 |

| -OCH₃ | ~57 |

| Note: These are estimated values based on standard NMR prediction tools and data for similar compounds. Experimental data was not found in the reviewed literature. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization.

The molecular formula of this compound is C₇H₆Br₂O, with a monoisotopic mass of approximately 263.87854 Da. uni.lu Due to the presence of two bromine atoms, the molecular ion peak in a mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion (M⁺) will appear as a triplet of peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1.

While a detailed experimental fragmentation analysis for this compound is not available in the reviewed literature, the fragmentation pattern can be predicted based on the structure. Common fragmentation pathways for aromatic ethers include the loss of the methyl group (•CH₃) from the molecular ion, leading to a [M-15]⁺ fragment. Another typical fragmentation is the loss of a formaldehyde (B43269) molecule (CH₂O), resulting in a [M-30]⁺ fragment. Cleavage of the bromine atoms can also occur, leading to [M-Br]⁺ and subsequent fragment ions.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 263.878 | Molecular ion (containing 2 x ⁷⁹Br) |

| [M+2]⁺ | 265.876 | Isotopic peak (containing ¹ x ⁷⁹Br, ¹ x ⁸¹Br) |

| [M+4]⁺ | 267.874 | Isotopic peak (containing 2 x ⁸¹Br) |

| [M-CH₃]⁺ | ~249 | Loss of a methyl radical |

| [M-CH₂O]⁺ | ~234 | Loss of formaldehyde |

| [M-Br]⁺ | ~185/187 | Loss of a bromine radical |

| Note: Predicted m/z values are based on the monoisotopic mass. The table reflects expected major fragmentation pathways. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Although a specific experimental IR spectrum for this compound was not found in the surveyed literature, the expected absorption bands can be predicted from its structure.

The key functional groups in this compound are the aromatic ring, the ether linkage, and the carbon-bromine bonds. The IR spectrum would be expected to show the following characteristic absorptions:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the methoxy (-OCH₃) group will show stretching vibrations in the region of 2850-2960 cm⁻¹.

C=C Aromatic Stretch: The stretching of the carbon-carbon double bonds within the benzene (B151609) ring will produce one or more sharp peaks in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: Ether linkages show characteristic C-O stretching bands. For aryl alkyl ethers, two distinct bands are expected: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

Aromatic C-H Bending (Out-of-Plane): The pattern of out-of-plane (OOP) C-H bending in the 680-900 cm⁻¹ region is diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, as in this compound, a strong absorption is expected in the 800-880 cm⁻¹ range.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3010 - 3100 |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Asymmetric C-O-C Stretch | ~1250 |

| Symmetric C-O-C Stretch | ~1040 |

| Aromatic C-H OOP Bending (1,2,4-Trisubstituted) | 800 - 880 |

| C-Br Stretch | 500 - 600 |

| Note: These are expected ranges based on general IR spectroscopic correlations. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. msu.edu Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring electrons.

While specific experimental UV-Vis absorption maxima (λmax) for this compound were not found in the reviewed literature, the general features can be predicted. Benzene itself has a primary absorption band around 204 nm and a weaker, fine-structured "benzenoid" band around 254 nm. The presence of substituents on the ring alters the position and intensity of these bands. Both the methoxy (-OCH₃) group (an auxochrome) and the bromine atoms cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Therefore, the λmax for this compound is expected to be shifted to wavelengths longer than those of unsubstituted benzene. The primary absorption band would likely be observed above 220 nm, and the benzenoid band would be shifted past 270 nm.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. ntu.edu.sgmdpi.com This technique provides accurate bond lengths, bond angles, and details about intermolecular interactions in the crystalline form of a compound. researchgate.net

A review of the available scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, definitive experimental data on its solid-state structure, including unit cell parameters and specific intermolecular contacts (such as halogen bonding or π-stacking), remains unavailable.

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly those based on quantum mechanics, are powerful tools for investigating molecular properties that may be difficult to study experimentally.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. mdpi.comirjweb.com Such calculations can provide valuable insights into molecular geometry, orbital energies, electrostatic potential, and chemical reactivity. mdpi.comphyschemres.org

For this compound, DFT calculations have been performed, for instance, at the B3LYP/6-31G* level of theory to support synthetic studies. msu.edu While the detailed outputs of these specific calculations are not fully reported in the surveyed literature, a general analysis based on DFT principles can be made.

DFT calculations would optimize the molecular geometry and provide information on the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. mdpi.com For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom of the methoxy group, reflecting their electron-rich nature. The LUMO is likely distributed across the aromatic ring, with contributions from the bromine atoms, indicating sites susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Molecular Dynamics Simulations

A thorough search of scientific databases and academic journals yielded no specific studies in which molecular dynamics (MD) simulations were performed on this compound. MD simulations are computational methods used to analyze the physical movements of atoms and molecules over time. google.com This technique provides detailed insights into the conformational changes, stability, and interaction dynamics of a compound. google.comambeed.com However, such research has not been published for this compound.

Docking Studies for Ligand-Receptor Interactions

Similarly, no published research could be located that describes docking studies of this compound to investigate its interactions with biological receptors. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), in order to form a stable complex. This method is crucial for understanding potential biological activity and for drug design. A patent for anti-bacterial compounds mentions 1,4-dibromo-2-methoxybenzene (an alternative name for this compound) as a chemical reactant for synthesizing more complex molecules; however, the docking studies mentioned in the patent were performed on the final products, not on this compound itself.

While direct research on the advanced computational characterization of this compound is not available, various computational chemistry platforms and chemical suppliers provide predicted physicochemical and pharmacokinetic properties based on established models. These predictions offer theoretical insights into the compound's behavior.

Table 1: Predicted Computational Properties of this compound

| Property | Predicted Value | Method/Model | Source |

|---|---|---|---|

| Physicochemical Properties | |||

| LogP (Octanol-Water Partition Coefficient) | 2.56 | XLOGP program, version 3.2.2 | |

| Water Solubility | 0.0156 mg/ml | FILTER-IT program, version 1.0.2 | |

| Pharmacokinetic Properties | |||

| Gastrointestinal (GI) Absorption | High | BOILED-Egg Model | |

| Blood-Brain Barrier (BBB) Permeant | Yes | BOILED-Egg Model | |

| P-glycoprotein Substrate | No | SVM Model | |

| Cytochrome P450 Inhibition | |||

| CYP1A2 Inhibitor | Yes | SVM Model | |

| CYP2C19 Inhibitor | No | SVM Model | |

| CYP2C9 Inhibitor | Yes | SVM Model | |

| CYP2D6 Inhibitor | No | SVM Model | |

| CYP3A4 Inhibitor | No | SVM Model | |

| Medicinal Chemistry | |||

| Lipinski's Rule of Five | Compliant | Lipinski Filter | |

| Bioavailability Score | 0.55 | Abbott Bioavailability Score |

Environmental Fate and Biotransformation Research

Occurrence and Distribution in Environmental Matrices

2,5-Dibromoanisole, along with its structural isomer 2,4-dibromoanisole (B1585499), is frequently detected in various environmental compartments. researchgate.net Its presence has been documented in river water, seawater, sediment, and the air. researchgate.net These compounds, classified as halomethoxybenzenes (HMBs), can be formed through both natural and anthropogenic processes. researchgate.netnih.gov

Natural production often involves the microbial methylation of bromophenols, which are widely produced by marine organisms like algae and invertebrates. researchgate.netnih.gov Anthropogenic sources also contribute to their environmental load. researchgate.net Due to their properties, which resemble those of persistent organic pollutants (POPs), including the potential for bioaccumulation and long-range transport, HMBs like this compound have garnered scientific attention. researchgate.netrsc.org Their detection in remote regions further suggests their capacity for long-range atmospheric transport. researchgate.net

Table 1: Environmental Occurrence of Related Bromoanisoles This table displays data for the related compound 2,4-dibromoanisole as a proxy for understanding the environmental distribution of dibromoanisoles.

| Environmental Matrix | Concentration Range of 2,4-dibromoanisole | Location |

| Precipitation | Saturna Island, BC, and Tadoussac, QC, Canada nih.gov | |

| Air | Increasing concentrations from 2009-2020 | Alert, Canadian High Arctic rsc.org |

MDL = Method Detection Limit

Biotransformation Pathways in Organisms

The biotransformation of this compound and related compounds is a key area of research for understanding their environmental persistence and impact.

Studies on the structural analog 2,4-dibromoanisole in rice plants have revealed significant uptake and volatilization. researchgate.netosti.gov Research using hydroponic systems demonstrated that rice plants can absorb these compounds from the culture solution. researchgate.net Once taken up, the compounds can be translocated to different parts of the plant, including the leaf sheaths and leaves. researchgate.net

A significant portion of the absorbed compound can be released back into the atmosphere through a process known as phytovolatilization. researchgate.netresearchgate.net For instance, studies on 2,4-dibromoanisole showed that it has a higher volatilization rate compared to its precursor, 2,4-dibromophenol. researchgate.net This process is influenced by the compound's physical-chemical properties, such as its Henry's law constant. researchgate.net The continuous increase of 2,4-dibromoanisole concentration in the leaves and sheaths of rice plants over a 120-hour exposure period highlights its bioaccumulation potential. researchgate.net

A critical biotransformation pathway for dibromoanisoles is their interconversion with the corresponding dibromophenols. osti.gov In organisms, demethylation of this compound can occur, leading to the formation of 2,5-dibromophenol (B1293422). Conversely, methylation of 2,5-dibromophenol can produce this compound. researchgate.net

This interconversion has been observed in rice plants. osti.govresearchgate.net Studies have shown that when rice plants are exposed to 2,4-dibromophenol, they can methylate it to form 2,4-dibromoanisole. researchgate.net This transformation is significant because the resulting anisole (B1667542) is more volatile and has a greater tendency to bioaccumulate in plant tissues compared to the parent phenol (B47542). researchgate.netresearchgate.net The lack of an active hydroxyl group in 2,4-dibromoanisole makes it less susceptible to further metabolism within the plant compared to 2,4-dibromophenol. researchgate.net

While specific studies on the enzymatic degradation of this compound are limited, research on related compounds and general plastic biodegradation provides insights into potential pathways. The degradation of plastic polymers by microbial enzymes typically involves two main stages: the adsorption of the enzyme onto the polymer's surface, followed by the hydrolysis or oxidation of the chemical bonds. nih.govpjoes.com

Enzymes such as cutinases, esterases, and proteases have been shown to be effective in degrading various polymers. pjoes.commdpi.com For example, cutinases from Thermobifida cellulosilytica and Humicola insolens have demonstrated the ability to hydrolyze poly(ethylene 2,5-furanoate) (PEF), a biobased polyester. mdpi.com The efficiency of this enzymatic hydrolysis is influenced by factors like the polymer's molecular mass, particle size, and crystallinity. mdpi.com Research on thiophene-based polyesters has also shown that enzymes like cutinases can degrade these polymers, with the length of the diol chain in the polymer affecting the degradation rate. unibo.it These studies suggest that similar enzymatic processes could potentially be involved in the breakdown of aromatic compounds like this compound in the environment, although specific enzymes and pathways would need to be identified.

Interconversion with Related Compounds (e.g., Dibromophenols)

Ecological Footprint and Persistence in Ecosystems

The persistence of this compound is linked to its chemical stability and its potential for long-range transport. researchgate.net Like other persistent organic pollutants, it can remain in the environment for extended periods, resisting degradation. rsc.org Its ability to bioaccumulate in organisms, as suggested by studies on its analog in rice plants, means that its concentration can increase in organisms over time and potentially be magnified up the food chain. researchgate.net The combination of persistence, potential for long-range transport, and bioaccumulation signifies that this compound and related compounds have a notable ecological footprint, contributing to the contamination of even remote ecosystems. researchgate.netrsc.org

Future Research Directions and Emerging Trends

Novel Catalytic Systems for 2,5-Dibromoanisole Transformations

The transformation of this compound, particularly through cross-coupling reactions, is central to its utility. Future research is increasingly focused on developing novel catalytic systems that offer greater efficiency, selectivity, and broader substrate scope.

Palladium-catalyzed reactions have long been the cornerstone of aryl-aryl bond formation. mdpi.com However, emerging research trends are aimed at overcoming the limitations of traditional palladium catalysts. A significant area of development is the design of new, sophisticated ligands for palladium that can control site-selectivity in dihaloarenes like this compound. mdpi.com This allows for the sequential and controlled reaction of the two bromine atoms, which is a powerful tool for creating multi-substituted aromatic compounds. mdpi.com Furthermore, domino reactions, where a sequence of transformations occurs in one pot, are being developed. For instance, a palladium-catalyzed sequence involving intermolecular amination followed by intramolecular direct arylation can produce complex N-heterocycles from dihaloarenes. organic-chemistry.org

Beyond palladium, nickel-catalyzed cross-coupling reactions are gaining prominence as a more sustainable and cost-effective alternative. amazonaws.comuni-regensburg.de Research is exploring nickel's utility in various transformations, including the ring-opening of strained rings like aziridines and the activation of typically inert C-F bonds. beilstein-journals.orgsioc-journal.cn A recent approach employs tert-butylamine (B42293) as a bifunctional additive in nickel-catalyzed photoredox reactions, acting as both a base and a ligand, which simplifies the reaction setup. uni-regensburg.de

The table below compares different catalytic approaches for transformations involving dihaloarenes, highlighting the trend towards more efficient and selective systems.

| Catalyst System | Reaction Type | Key Features | Potential Advantage |

| Palladium with Novel Ligands | Selective Cross-Coupling | Ligand design controls which bromine atom reacts first. mdpi.com | Precise construction of complex multi-substituted molecules. mdpi.com |

| Palladium-Catalyzed Domino | Amination/Arylation | One-pot, multi-step sequence to form heterocycles. organic-chemistry.org | Increased efficiency and reduced waste from intermediate purification. |

| Nickel Catalysis | Cross-Coupling | Utilizes a more abundant and less expensive metal. amazonaws.comuni-regensburg.de | Lower cost and improved sustainability of the process. |

| Dual Photoredox/Nickel Catalysis | C-N & C-O Bond Formation | Uses light energy to drive the reaction, often under mild conditions. uni-regensburg.de | Access to new reaction pathways and functional group tolerance. |

Green Chemistry Approaches in this compound Synthesis and Reactions

The principles of green chemistry are increasingly influencing the synthesis and subsequent reactions of this compound. Research is focused on reducing the environmental impact by using safer reagents, minimizing waste, and employing more sustainable reaction conditions.

The traditional bromination of anisole (B1667542) often involves hazardous reagents like liquid bromine and chlorinated solvents. shaalaa.com A greener approach involves aerobic bromination, which uses oxygen from the air as the oxidant. nih.govacs.org Recent studies have shown that using a catalytic amount of an ionic liquid can promote this reaction, with either aqueous hydrobromic acid (HBr) or sodium bromide (NaBr) in acetic acid serving as the bromine source. nih.govacs.org This method is notable for its controllable chemoselectivity, allowing for the synthesis of di- and tri-brominated products with high yields. nih.govacs.org

Another avenue of research is the development of organoautocatalysis, where a product of the reaction itself acts as the catalyst, eliminating the need for external, often metal-based, catalysts. fau.eu This strategy has been successfully applied to the synthesis of bioactive nitrogen-containing compounds and represents a significant step towards more sustainable chemical production. fau.eu

The following table contrasts traditional and green approaches for the bromination of anisole.

| Parameter | Traditional Method | Green Chemistry Approach |

| Bromine Source | Liquid Bromine (Br₂) shaalaa.com | HBr(aq) or NaBr/AcOH nih.govacs.org |

| Oxidant | None (or harsh conditions) | Air (O₂) nih.govacs.org |

| Catalyst | Iron(III) bromide (optional) shaalaa.com | Catalytic Ionic Liquid nih.govacs.org |

| Solvent | Ethanoic Acid, Chlorinated Solvents shaalaa.com | Water, Acetic Acid (or solvent-free) researchgate.netwku.edu |

| Key Advantage | Established procedure | Reduced hazard, higher atom economy, potential for catalyst recycling. nih.gov |

Advanced Materials Science Applications of this compound Derivatives

The rigid structure and reactive bromine sites of this compound make it an excellent monomer for synthesizing conjugated polymers. These materials are at the forefront of research in advanced materials science, particularly for applications in organic electronics.

Conjugated polymers derived from this compound and similar monomers are being investigated for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). semanticscholar.org The polymerization is typically achieved through cross-coupling reactions like Sonogashira, Stille, or Yamamoto couplings, which link the monomer units together to form a long, conjugated chain. semanticscholar.org The electronic properties of the resulting polymer, such as the HOMO/LUMO energy levels and the optical bandgap, can be tuned by co-polymerizing this compound with other aromatic or heteroaromatic monomers. semanticscholar.orgresearchgate.net

A significant challenge is the fabrication of crystalline, two-dimensional (2D) conjugated polymers. nih.gov Recent breakthroughs have shown that solid-state polymerization of pre-arranged tetrabrominated monomers can yield crystalline 2D polymers that can be exfoliated into nanometer-thick sheets. nih.gov These materials exhibit uniform porosity and have shown impressive performance as anode materials in sodium-ion batteries. nih.gov On-surface synthesis is another powerful strategy to create well-defined conjugated polymers that are inaccessible through traditional solution chemistry. nih.gov

| Polymer Type | Synthesis Method | Potential Application | Key Research Trend |

| Linear Conjugated Polymers | Sonogashira, Stille, Yamamoto Coupling semanticscholar.org | Organic Field-Effect Transistors (OFETs), Organic Solar Cells semanticscholar.org | Tuning electronic properties by creating copolymers with various monomers. |

| 2D Conjugated Aromatic Polymers | Solid-State C-C Coupling nih.gov | Energy Storage (e.g., Sodium-ion battery anodes) nih.gov | Achieving high crystallinity and controlled porosity. |

| N-Containing Ladder Polymers | On-Surface Synthesis nih.gov | Advanced Organic Electronics | Using substrate interactions to drive unique polymerization pathways. |

| Poly(2,5-thienylene ethynylene) Composites | In situ polymerization in mesostructured silica (B1680970) psu.edu | Nanostructured optoelectronic materials psu.edu | Creating ordered polymer nanostructures within a template. |

Deeper Exploration of Biological Activities and Therapeutic Potential

While this compound itself is primarily a synthetic intermediate, its derivatives are a subject of growing interest for their potential biological activities. The core structure can be functionalized to create libraries of novel compounds for screening in pharmaceutical and agrochemical research.

Halogenated compounds, including brominated anisoles and related diphenyl ethers, are known to be produced by marine organisms like sponges and algae and often exhibit significant biological effects, including antimicrobial and cytotoxic activities. nio.res.inresearchgate.netnih.gov This natural precedent inspires the synthetic exploration of this compound derivatives. Research indicates that derivatives of dibromo compounds show promise in developing pharmaceuticals that target specific biological pathways.

For example, a study on the synthesis of 1,1-diarylethylene derivatives using dihaloarenes as starting materials identified a compound with excellent antiproliferative activity in the nanomolar range against HCT116 cancer cell lines. figshare.com Another area of investigation is the synthesis of dehydrodieugenol (B1670544) B neolignan analogues, where modifications to the core structure led to compounds with potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org These studies highlight a clear trend: using this compound as a scaffold to build more complex molecules is a viable strategy for discovering new therapeutic leads. nih.gov

| Derivative Class | Starting Material | Biological Activity Investigated | Key Finding |

| 1,1-Diarylethylenes | Dihaloarenes | Cytotoxicity / Anticancer figshare.com | Identification of a derivative with nanomolar antiproliferative activity against HCT116 cells. figshare.com |

| Dehydrodieugenol B Analogues | Dihalo-biaryls | Anti-parasitic (Trypanosoma cruzi) acs.org | Analogues showed activity equivalent to the clinical drug benznidazole. acs.org |

| Marine Natural Product Analogues | Dihalo-diphenyl ethers | Antimicrobial nio.res.indergipark.org.tr | Tribrominated diphenyl ethers from sponges showed potent antibacterial activity. nio.res.in |

| Tetrasubstituted Benzenes | Dihaloanisoles | Antibacterial, Antifungal dergipark.org.tr | Bromo-substituents were found to contribute significantly to antibacterial activity. dergipark.org.tr |

Integration of AI and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis, and their application to reactions involving this compound is an emerging frontier. These computational tools can accelerate discovery by predicting reaction outcomes, optimizing conditions, and even suggesting novel synthesis routes. engineering.org.cn

A major challenge in catalysis is the optimization of multiple objectives simultaneously, such as yield, selectivity, and cost. nih.gov ML workflows are being developed to tackle this by building models that relate catalyst structure and reaction parameters to performance. nih.govescholarship.org For a molecule like this compound, which can undergo various competing reactions, ML models can help identify the optimal catalyst, ligands, and conditions to favor a desired product, thus reducing the need for extensive trial-and-error experimentation. beilstein-journals.org

| AI/ML Application | Description | Impact on this compound Research |

| Reaction Outcome Prediction | Models predict the likely products, yield, and selectivity of a reaction. eurekalert.orgmi-6.co.jp | Reduces failed experiments; helps in planning synthetic routes for complex derivatives. |

| Condition Optimization | Algorithms identify the optimal temperature, solvent, catalyst, and other parameters. beilstein-journals.org | Maximizes the yield of desired products from cross-coupling or functionalization reactions. |

| Catalyst Design | ML correlates catalyst/ligand structural features with catalytic performance. nih.govescholarship.org | Accelerates the discovery of novel, highly efficient catalysts for transformations. osti.gov |

| Retrosynthesis Prediction | AI suggests pathways to synthesize a target molecule from simpler precursors. engineering.org.cn | Provides novel and efficient synthetic routes to complex materials or bioactive compounds starting from this compound. |

| Autonomous Experimentation | AI-driven robotic platforms ("self-driving labs") perform and optimize reactions automatically. ncsu.edu | Enables rapid mapping of reaction landscapes and discovery of optimal conditions with minimal human intervention. ncsu.edu |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2,5-Dibromoanisole in environmental or synthetic samples?

- Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) is commonly used due to the compound’s halogenated structure. High-performance liquid chromatography (HPLC) with UV detection is suitable for non-volatile derivatives. For instance, 2,6-dibromoanisole has been employed as an internal standard in GC-ECD methods for related haloanisoles, ensuring precision in quantification . Calibration curves should be validated using certified reference materials.

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodology : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Store in airtight containers away from light and moisture at room temperature. Electrostatic discharge precautions are critical due to brominated compounds’ flammability . Waste must be segregated and treated as halogenated organic waste, following institutional guidelines for hazardous material disposal .

Q. What synthetic routes are available for preparing this compound?

- Methodology : Direct bromination of anisole using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C) is a standard approach. Alternatively, nucleophilic aromatic substitution on 2,5-dibromo-1-methoxybenzene precursors may be employed. Yields can be optimized by adjusting stoichiometry and reaction time .

Advanced Research Questions